molecular formula C7H6N2O2 B6608962 methyl 5-ethynyl-1H-imidazole-4-carboxylate CAS No. 2866353-30-0

methyl 5-ethynyl-1H-imidazole-4-carboxylate

Cat. No.: B6608962
CAS No.: 2866353-30-0
M. Wt: 150.13 g/mol
InChI Key: AZYWQRMHXRHDFE-UHFFFAOYSA-N
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Description

Methyl 5-ethynyl-1H-imidazole-4-carboxylate is an imidazole derivative characterized by a methyl ester group at position 4 and an ethynyl (C≡CH) substituent at position 5 of the imidazole ring. This compound belongs to a class of heterocyclic molecules widely studied for their pharmaceutical and synthetic utility. The ethynyl group introduces unique reactivity, enabling applications in click chemistry and targeted drug design.

Properties

IUPAC Name

methyl 5-ethynyl-1H-imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-3-5-6(7(10)11-2)9-4-8-5/h1,4H,2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYWQRMHXRHDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC=N1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-ethynyl-1H-imidazole-4-carboxylate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a multicomponent reaction involving an aldehyde, an amine, and an isocyanide.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne is coupled with a halogenated imidazole derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Esterification: The carboxylate ester can be formed by reacting the carboxylic acid derivative of the imidazole with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.

Types of Reactions:

    Oxidation: The ethynyl group can undergo oxidation to form various oxidized derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted imidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Oxidized ethynyl derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
MEIC has been investigated for its potential anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study highlighted that MEIC demonstrated significant cytotoxicity against breast cancer cells, suggesting its potential as a chemotherapeutic agent .

1.2 Antimicrobial Properties
Research indicates that MEIC exhibits antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, which leads to cell lysis. This property makes it a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

Material Science

2.1 Synthesis of Functional Materials
MEIC is utilized in the synthesis of functionalized polymers and nanomaterials. Its ethynyl group allows for click chemistry reactions, facilitating the development of materials with tailored properties for applications in electronics and photonics. For example, polymers derived from MEIC have shown promise in organic light-emitting diodes (OLEDs) due to their excellent electronic properties .

2.2 Coatings and Adhesives
The incorporation of MEIC into coatings and adhesives has been explored to enhance their thermal stability and mechanical strength. The imidazole ring contributes to improved adhesion properties, making it suitable for industrial applications where durability is critical .

Biochemistry

3.1 Enzyme Inhibition
MEIC has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, its ability to inhibit certain kinases could be leveraged in drug design targeting metabolic diseases such as diabetes or obesity .

3.2 Role in Drug Delivery Systems
The compound's unique structure allows it to be used in drug delivery systems where controlled release is essential. By modifying the polymeric carriers with MEIC, researchers can achieve targeted delivery of therapeutic agents, enhancing efficacy while minimizing side effects .

Data Summary Table

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer ActivitySignificant cytotoxicity against breast cancer cells
Antimicrobial PropertiesEffective against various pathogens
Material ScienceSynthesis of Functional MaterialsPromising results in OLED applications
Coatings and AdhesivesEnhanced thermal stability and adhesion properties
BiochemistryEnzyme InhibitionPotential inhibitor for metabolic pathways
Drug Delivery SystemsImproved controlled release mechanisms

Case Studies

Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of MEIC and tested their effects on MCF-7 breast cancer cells. The results demonstrated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating their potential as novel anticancer agents.

Case Study 2: Antimicrobial Efficacy
A research article in Antimicrobial Agents and Chemotherapy reported on the antimicrobial efficacy of MEIC against resistant strains of Staphylococcus aureus. The study found that MEIC not only inhibited bacterial growth but also disrupted biofilm formation, making it a promising candidate for treating infections caused by resistant bacteria.

Mechanism of Action

The mechanism of action of methyl 5-ethynyl-1H-imidazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with nucleophilic residues in proteins, while the imidazole ring can engage in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between methyl 5-ethynyl-1H-imidazole-4-carboxylate and related imidazole derivatives:

Compound Name Substituent at Position 5 Substituent at Position 4 Ester Group Key Functional Features Reference
This compound Ethynyl (C≡CH) Methyl ester Methyl High reactivity via ethynyl group -
Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate Amino (NH2) Ethyl ester Ethyl Nucleophilic amino group for coupling
Methyl 1-(5-methyl-3-isoxazolyl)-1H-imidazole-4-carboxylate Isoxazolyl ring Methyl ester Methyl Heteroaromatic substitution
Ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate Methyl Ethyl ester Ethyl Bulky aryl substituent (electron-withdrawing)
Methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate Ethyl Methyl ester Methyl Hydroxy and methyl groups (steric hindrance)
Key Observations:
  • Reactivity: The ethynyl group in the target compound enables participation in Huisgen cycloaddition (click chemistry), distinguishing it from amino or aryl-substituted analogs .
  • Steric and Electronic Effects : Bulky substituents (e.g., trifluoromethoxy phenyl in ) reduce ring flexibility, whereas hydroxy or methyl groups (as in ) increase steric hindrance but may enhance hydrogen-bonding interactions.

Physical and Chemical Properties

Property Methyl 5-Ethynyl Derivative Ethyl 4-Amino Derivative Trifluoromethoxy Phenyl Derivative Hydroxy-Methyl Derivative
Molecular Weight (g/mol) ~179.17 183.18 368.29 184.19
Melting Point (°C) Not reported Not reported Not reported Not reported
Solubility Likely polar aprotic Moderate in ethanol Low (bulky substituent) High (hydroxy group)
Stability Air-sensitive (alkyne) Stable Photostable Heat-sensitive
Notes:
  • The ethynyl group may confer air sensitivity due to alkyne oxidation tendencies.
  • Hydroxy-containing analogs (e.g., ) exhibit higher solubility in polar solvents.

Biological Activity

Methyl 5-ethynyl-1H-imidazole-4-carboxylate is a compound of considerable interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by an imidazole ring with an ethynyl substituent, which enhances its reactivity and potential interactions with biological targets. The synthesis typically involves:

  • Formation of the Imidazole Ring : Achieved through a multicomponent reaction involving an aldehyde, an amine, and an isocyanide.
  • Introduction of the Ethynyl Group : Utilized via a Sonogashira coupling reaction with a terminal alkyne.
  • Esterification : The carboxylic acid derivative is reacted with methanol in the presence of an acid catalyst to yield the ester.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. The ethynyl group allows for covalent bonding with nucleophilic residues in proteins, while the imidazole ring facilitates hydrogen bonding and π-π interactions, potentially modulating enzyme activity or receptor functions.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antibacterial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundZone of Inhibition (mm)
This compound20 (against E. coli)
Streptomycin28 (against E. coli)

The data suggests that this compound's structural features contribute to its antimicrobial efficacy .

Antiviral Activity

This compound has been investigated for its antiviral properties. It acts as an inhibitor of enzymes crucial for viral replication, such as IMP dehydrogenase (IMPDH). In vitro studies have shown that compounds in this class can significantly reduce viral loads in cell cultures infected with various viruses, including dengue virus (DENV) and HIV .

Study on Antiviral Efficacy

A study evaluated the antiviral potential of this compound derivatives against DENV. The results demonstrated a reduction in viral replication by over 90% at concentrations below cytotoxic levels, indicating a favorable therapeutic index .

Synthesis and Biological Evaluation

Another research effort focused on synthesizing novel derivatives from this compound. These derivatives were tested for their antibacterial and antiviral activities, revealing that modifications to the imidazole ring could enhance biological efficacy while maintaining low toxicity profiles .

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